molecular formula C13H12ClNO4S B3023296 N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine CAS No. 540512-13-8

N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine

Cat. No.: B3023296
CAS No.: 540512-13-8
M. Wt: 313.76 g/mol
InChI Key: JQHASINFKFCSFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine is a chemical compound that belongs to the class of sulfonyl glycine derivatives. This compound is characterized by the presence of a chloro-substituted naphthalene ring attached to a sulfonyl group, which is further connected to a methylated glycine moiety. The unique structure of this compound imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine typically involves the following steps:

    Chlorination of Naphthalene: The starting material, naphthalene, undergoes chlorination to introduce a chloro group at the 8-position, forming 8-chloro-1-naphthalene.

    Sulfonylation: The chlorinated naphthalene is then subjected to sulfonylation using a sulfonyl chloride reagent, resulting in the formation of 8-chloro-1-naphthylsulfonyl chloride.

    Coupling with N-methylglycine: The final step involves the coupling of 8-chloro-1-naphthylsulfonyl chloride with N-methylglycine under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chloro group on the naphthalene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted naphthalene derivatives, depending on the nucleophile used.

Scientific Research Applications

N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylalanine
  • N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylvaline
  • N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylleucine

Uniqueness

N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine is unique due to its specific structural features, such as the chloro-substituted naphthalene ring and the sulfonyl group. These features impart distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Compared to similar compounds, this compound may exhibit different binding affinities and selectivities towards molecular targets, leading to unique pharmacological and industrial properties.

Properties

IUPAC Name

2-[(8-chloronaphthalen-1-yl)sulfonyl-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO4S/c1-15(8-12(16)17)20(18,19)11-7-3-5-9-4-2-6-10(14)13(9)11/h2-7H,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHASINFKFCSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)S(=O)(=O)C1=CC=CC2=C1C(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine
Reactant of Route 2
Reactant of Route 2
N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine
Reactant of Route 3
Reactant of Route 3
N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine
Reactant of Route 4
Reactant of Route 4
N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine
Reactant of Route 5
Reactant of Route 5
N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine
Reactant of Route 6
Reactant of Route 6
N-[(8-chloro-1-naphthyl)sulfonyl]-N-methylglycine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.